molecular formula C12H12N2O3 B13198149 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Cat. No.: B13198149
M. Wt: 232.23 g/mol
InChI Key: UKTNMUVREWHSPE-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitro group, a ketone, and a nitrile group

Preparation Methods

The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reactions to introduce the ketone and nitrile functionalities. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the nitrile and ketone groups can interact with nucleophiles and electrophiles. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar compounds to 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile include:

  • 4-Methyl-2-nitrophenyl isothiocyanate
  • 2-Methyl-4-nitrophenyl isocyanate
  • 4-Methyl-2-nitroaniline These compounds share similar functional groups but differ in their specific structures and reactivity. The unique combination of functional groups in this compound makes it particularly versatile for various applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H12N2O3/c1-8(2)12(15)10(7-13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,1-2H3

InChI Key

UKTNMUVREWHSPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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